molecular formula C10H10O4 B1362444 3-(3-Methoxyphenyl)-2-oxopropanoic acid CAS No. 68262-20-4

3-(3-Methoxyphenyl)-2-oxopropanoic acid

Cat. No. B1362444
CAS RN: 68262-20-4
M. Wt: 194.18 g/mol
InChI Key: QRICSZPYENRNSS-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-oxopropanoic acid is a member of methoxybenzenes and is used as pharmaceutical intermediates . It can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .


Synthesis Analysis

The compound can be synthesized through a Knoevenagel reaction using microwave irradiation at 400 Watt . The reaction yields the compound with good efficiency (89%) .


Molecular Structure Analysis

The molecular formula of 3-(3-Methoxyphenyl)-2-oxopropanoic acid is C10H12O3 . Its IUPAC name is 3-(3-methoxyphenyl)propanoic acid . The InChI is 1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) .

Scientific Research Applications

I have conducted a search for the scientific research applications of 3-(3-Methoxyphenyl)-2-oxopropanoic acid , but it appears that there is limited information available on this specific compound’s applications in the public domain. The search results mostly refer to similar compounds, such as 3-(3-Methoxyphenyl)propionic acid and 3-Methoxyphenylboronic acid , which are used as pharmaceutical intermediates and in other chemical syntheses .

Mechanism of Action

While the exact mechanism of action for 3-(3-Methoxyphenyl)-2-oxopropanoic acid is not explicitly stated, related compounds have been shown to have various biological effects. For example, 3-(4-hydroxy-3-methoxyphenyl) propionic acid, a metabolite produced by the gut microbiota, has been shown to improve hepatic lipid metabolism via GPR41 .

properties

IUPAC Name

3-(3-methoxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRICSZPYENRNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302692
Record name 3-(3-methoxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-2-oxopropanoic acid

CAS RN

68262-20-4
Record name NSC152710
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Record name 3-(3-methoxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methoxyphenyl)-2-oxopropanoic acid
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Synthesis routes and methods

Procedure details

m-Anisaldehyde (25.9 g), N-acetylglycine (15.2 g) and sodium acetate (7.8 g) were heated together under reflux in acetic anhydride (50 ml) for 3/4 hour. The mixture was allowed to cool, water (150 ml) was added and the mixture was filtered to give the crude azlactone (27.7 g) m.p. 145°-150°. Hydrolysis with boiling 1 N hydrochloric acid (450 ml) followed by cooling and ether extraction afforded 3-methoxyphenylpyruvic acid as a pale yellow oily solid (6.3 g).
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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